7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 305.8 g/mol. This compound is part of the benzothiazole family, which is known for its diverse biological activities and potential therapeutic applications .
This compound can be classified based on its structure as follows:
The synthesis of 7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine typically involves several steps, including:
The purity of synthesized compounds is generally assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and purity levels, often reaching above 95% .
The molecular structure can be described using various notations:
COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=N3
SQHGECOHPVJPKS-UHFFFAOYSA-N
The compound features a benzothiazole core with a methoxy group at position 4 and a chloro group at position 7, along with a pyridinylmethyl substituent that enhances its biological activity.
The compound's molecular properties include:
7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine participates in various chemical reactions, including:
Reactions are typically monitored using chromatographic techniques to evaluate product formation and yield.
The mechanism through which 7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine exerts its biological effects typically involves:
Experimental studies have shown promising results regarding its activity against specific targets, indicating potential therapeutic applications.
Relevant analyses include melting point determination and spectral analysis (IR, NMR) to characterize the compound further .
7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine has several potential applications in scientific research:
This compound represents an interesting area of study due to its diverse applications and potential for further development in pharmaceutical sciences.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3